Cas no 1806947-66-9 (5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine)

5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine 化学的及び物理的性質
名前と識別子
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- 5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine
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- インチ: 1S/C8H7F2N3O/c9-7(10)6-4(1-11)3-13-8(14)5(6)2-12/h3,7H,1,11H2,(H,13,14)
- InChIKey: UGNJDUIFORSIBH-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)C(NC=C1CN)=O)F
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 375
- 疎水性パラメータ計算基準値(XlogP): -1.3
- トポロジー分子極性表面積: 78.9
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029046112-250mg |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine |
1806947-66-9 | 97% | 250mg |
$940.80 | 2022-03-31 | |
Alichem | A029046112-1g |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine |
1806947-66-9 | 97% | 1g |
$3,099.20 | 2022-03-31 | |
Alichem | A029046112-500mg |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine |
1806947-66-9 | 97% | 500mg |
$1,597.40 | 2022-03-31 |
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine 関連文献
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Rakesh Puttreddy,Ngong Kodiah Beyeh,Elina Kalenius,Robin H. A. Ras,Kari Rissanen Chem. Commun., 2016,52, 8115-8118
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridineに関する追加情報
Introduction to 5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine (CAS No. 1806947-66-9)
5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1806947-66-9, represents a sophisticated molecular structure that combines several functional groups, making it a promising candidate for various biochemical applications. The presence of an aminomethyl group, a cyano substituent, a difluoromethyl moiety, and a hydroxypyridine core suggests a rich potential for interaction with biological targets, particularly in the development of novel therapeutic agents.
The compound's structure is characterized by a pyridine ring, which is a common scaffold in many bioactive molecules due to its ability to engage in hydrogen bonding and hydrophobic interactions with biological targets. The hydroxypyridine moiety introduces a polar hydroxyl group, enhancing the compound's solubility and reactivity. Additionally, the cyano group contributes to electron-withdrawing effects, which can influence the electronic properties of the molecule and its interactions with enzymes or receptors.
One of the most intriguing aspects of 5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine is its potential as a building block for more complex pharmacophores. The aminomethyl group, in particular, provides a site for further functionalization, allowing chemists to attach additional groups or link the compound to other molecules through amide or urea bonds. This flexibility makes it an attractive candidate for drug design, where precise molecular architecture is crucial for achieving high affinity and selectivity.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of this compound more effectively. Studies suggest that the combination of the hydroxypyridine, cyano, and difluoromethyl groups can create multiple interaction points with biological targets, including proteins and nucleic acids. These interactions could be leveraged to develop drugs that modulate critical biological pathways involved in diseases such as cancer, inflammation, and neurodegeneration.
The difluoromethyl group is particularly noteworthy due to its presence in many approved drugs and drug candidates. Its incorporation into molecules can enhance metabolic stability, improve binding affinity, and alter pharmacokinetic properties. In the case of 5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine, this group may contribute to these desirable properties while also participating in specific interactions with target proteins.
Current research in this area is focused on synthesizing derivatives of this compound to optimize its pharmacological profile. By systematically modifying functional groups or introducing new ones, scientists aim to identify analogs with improved potency, reduced toxicity, and enhanced selectivity. Techniques such as high-throughput screening and structure-activity relationship (SAR) studies are being employed to accelerate this process.
The potential applications of 5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine extend beyond traditional drug development. Its unique structure makes it suitable for use as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals. Furthermore, its ability to participate in various chemical reactions suggests that it could be utilized in catalytic processes or as a ligand in coordination chemistry.
In conclusion,5-(Aminomethyl)-3-cyano-4-(difluoromethyl)-2-hydroxypyridine (CAS No. 1806947-66-9) represents a versatile and promising compound with significant potential in pharmaceutical research and industrial applications. Its complex molecular architecture and diverse functional groups make it an excellent candidate for further exploration through synthetic chemistry, computational modeling, and biological testing. As our understanding of molecular interactions continues to evolve,this compound is likely to play an important role in the discovery and development of novel bioactive molecules that address unmet medical needs.
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